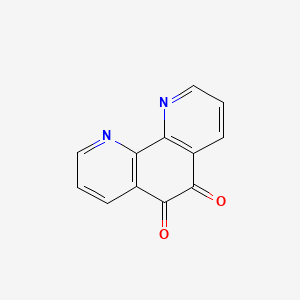
1,10-フェナントロリン-5,6-ジオン
概要
説明
1,10-Phenanthroline-5,6-dione is a bifunctional quinone oxidant known for its versatile applications in various fields of science and industry. This compound is characterized by its ability to form complexes with transition metals, making it a valuable ligand in coordination chemistry .
科学的研究の応用
1,10-Phenanthroline-5,6-dione has a wide range of applications in scientific research:
作用機序
Target of Action
The primary targets of 1,10-Phenanthroline-5,6-dione (also known as phendione) are Elastase B (LasB) in Pseudomonas aeruginosa and double-stranded DNA . LasB is a multifunctional metalloenzyme secreted by the gram-negative pathogen Pseudomonas aeruginosa, and this enzyme orchestrates several physiopathological events during bacteria-host interplays .
Mode of Action
Phendione and its metal-based complexes, such as [Ag (phendione) 2 ]ClO 4 (Ag-phendione) and [Cu (phendione) 3 ] (ClO 4) 2 .4H 2 O (Cu-phendione), interact with the DNA by hydrogen bonding, hydrophobic, and electrostatic interactions . Molecular docking analyses revealed that these compounds can interact with the amino acids forming the active site of LasB . Cu-phendione exhibited the highest binding affinity to either major or minor DNA grooves .
Biochemical Pathways
Phendione and its complexes lead to the catalytic oxidation of NADH at low overpotential . This suggests that these compounds may affect the biochemical pathways involving NADH, a crucial coenzyme in many redox reactions in cells.
Pharmacokinetics
Their potent anti-fungal and anti-cancer activity suggest that they may have good bioavailability .
Result of Action
Phendione and its complexes inhibit the proteolytic activity of LasB . They also bind to DNA, leading to topoisomerase I-mediated DNA relaxation of supercoiled plasmid DNA . Moreover, Cu-phendione can induce oxidative DNA injuries . The treatment of Pseudomonas aeruginosa with bactericidal concentrations of Cu-phendione induced DNA fragmentation .
Action Environment
The action, efficacy, and stability of phendione and its complexes can be influenced by environmental factors. For instance, dust formation should be avoided, and the compounds should be stored in a dry, cool, and well-ventilated place . The compounds show potent anti-fungal and anti-cancer activity, suggesting that they may be stable and effective in various biological environments .
生化学分析
Biochemical Properties
Enzyme Interactions: PD interacts with various biomolecules, including enzymes. Notably, it has been found to be a more efficient mediator compared to 9,10-phenanthrenequinone (PQ) in reactions with NADP⁺-ferredoxin reductase (FNR), an FAD-dependent enzyme. This suggests that PD could be suitable for glucose oxidase (GOx)-based biosensors .
Cellular Effects
PD influences cell function through its interactions with glucose oxidase. As a mediator, it facilitates electron transfer between the active site of GOx and the electrode surface. This impacts glucose quantification and bioelectrocatalytic activity .
準備方法
The synthesis of 1,10-Phenanthroline-5,6-dione typically involves the oxidation of 1,10-phenanthroline. One common method employs a mixture of bromine, sulfuric acid, and nitric acid (Br₂-H₂SO₄-HNO₃) to achieve this transformation . The reaction conditions are crucial, with careful control of temperature and reagent addition to optimize yield and minimize side reactions .
化学反応の分析
1,10-Phenanthroline-5,6-dione undergoes various chemical reactions, including:
Coordination: It forms complexes with metals like copper and silver, which exhibit significant biological activities.
Common reagents used in these reactions include zinc catalysts for oxidation and cobalt complexes for reduction . Major products formed include indoles and various metal complexes .
類似化合物との比較
1,10-Phenanthroline-5,6-dione is unique due to its bifunctional quinone structure and its ability to form stable complexes with a variety of metals. Similar compounds include:
1,10-Phenanthroline: Lacks the quinone functionality, making it less versatile in oxidation reactions.
9,10-Phenanthrenequinone: Another quinone compound but with different coordination properties.
4,7-Dimethoxy-1,10-phenanthroline: Modified phenanthroline with different electronic properties.
These comparisons highlight the unique redox properties and coordination chemistry of 1,10-Phenanthroline-5,6-dione, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
1,10-phenanthroline-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCALAFIVPCAXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181763 | |
| Record name | 1,10-Phenanthroline-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27318-90-7 | |
| Record name | 1,10-Phenanthroline-5,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27318-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Phenanthroline-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-PHENANTHROLINE-5,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JD7KXA2W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,10-phenanthroline-5,6-dione?
A1: 1,10-Phenanthroline-5,6-dione has a molecular formula of C12H6N2O2 and a molecular weight of 210.19 g/mol. []
Q2: What are the key spectroscopic features of 1,10-phenanthroline-5,6-dione?
A2: Key spectroscopic features include characteristic infrared (IR) peaks corresponding to C=O and C-N stretching vibrations. A complete assignment of Raman active modes in the 100–4000 cm-1 spectral region is available. [] Additionally, UV-visible spectroscopy reveals intense ligand-centered bands in the UV region and moderately intense metal-to-ligand charge-transfer (MLCT) bands in the visible region upon complexation with metals. []
Q3: How does the structure of 1,10-phenanthroline-5,6-dione influence its coordination behavior?
A3: The presence of two nitrogen atoms in the phenanthroline ring and two oxygen atoms from the dione group provides 1,10-phenanthroline-5,6-dione with versatile coordination abilities. It can act as a bidentate ligand coordinating through the two nitrogen atoms [, , , ], or as a bridging ligand coordinating through both nitrogen and oxygen atoms. [, ] This flexibility allows for the formation of diverse metal complexes with varying geometries and properties. [, ]
Q4: How does 1,10-phenanthroline-5,6-dione interact with biological systems?
A4: Studies show that 1,10-phenanthroline-5,6-dione and its metal complexes demonstrate promising anti-parasitic [] and antifungal [, ] activities. They exhibit activity against various Leishmania species [] and fungal strains like Phialophora verrucosa [, ] and Trichomonas vaginalis. [] The mechanisms of action involve disrupting crucial physiological processes in these organisms, including proliferation, morphology, ergosterol content, and biofilm formation. [, ]
Q5: How does 1,10-phenanthroline-5,6-dione contribute to the activity of its metal complexes against cancer cells?
A5: Studies on zinc(II)-NSAID complexes of 1,10-phenanthroline-5,6-dione show that the ligand contributes to the complexes' anti-proliferative activity against cancer cells. [] The complexes retain the anti-inflammatory properties of NSAIDs while exhibiting enhanced activity compared to cisplatin. [] Further research suggests that these complexes disrupt intercellular bridges, delay cellular migration, and downregulate EMT-related genes, highlighting their potential as anti-cancer agents. []
Q6: What is the role of 1,10-phenanthroline-5,6-dione in NADH oxidation?
A6: 1,10-Phenanthroline-5,6-dione and its transition metal complexes demonstrate significant electrocatalytic activity towards NADH oxidation. [] Modifying electrodes with these compounds significantly lowers the overpotential for NADH oxidation, enabling sensitive electrochemical detection of NADH with minimal interference. [, ] This property makes them promising materials for developing electrochemical biosensors. [, ]
Q7: How can the redox properties of 1,10-phenanthroline-5,6-dione be exploited in chemical synthesis?
A7: The redox-active nature of 1,10-phenanthroline-5,6-dione, specifically its ability to undergo reversible reduction to the corresponding hydroquinone, makes it a suitable mediator for NAD+ regeneration in enzymatic synthesis. [] Complexation with transition metals further enhances the catalytic turnover frequency, enabling efficient and sustainable biocatalytic processes. []
Q8: Have there been any computational studies on 1,10-phenanthroline-5,6-dione and its complexes?
A8: Yes, computational studies, such as PM3 calculations, have been employed to investigate the geometries of organotin complexes containing 1,10-phenanthroline-5,6-dione. [] Density functional theory (DFT) calculations have also been utilized to assign the vibrational modes observed in Raman spectra of the compound. [] These studies provide valuable insights into the structural features and electronic properties of these complexes.
Q9: How does the presence of solvent molecules affect the structure of 1,10-phenanthroline-5,6-dione complexes?
A9: Research shows that solvent molecules can significantly influence the crystal packing and structural features of 1,10-phenanthroline-5,6-dione complexes. [] For instance, the presence of acetonitrile molecules in a zinc(II) complex leads to a three-dimensional network stabilized by intermolecular interactions. [] Similarly, in a cobalt(II) complex, pyridine molecules occupy channels within the crystal structure, influencing the overall packing arrangement. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
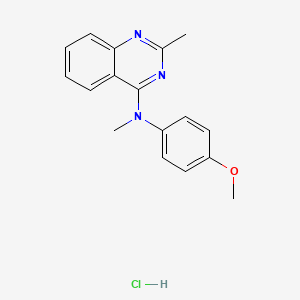

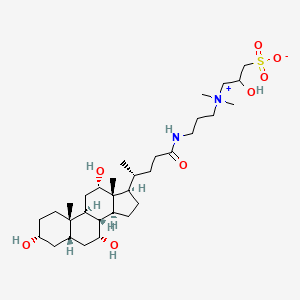
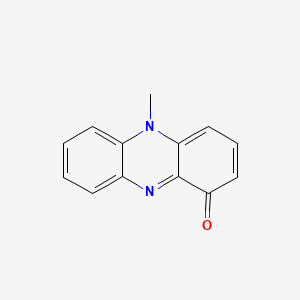
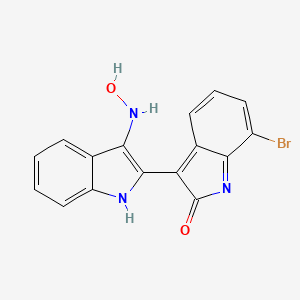
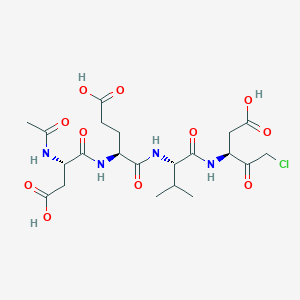
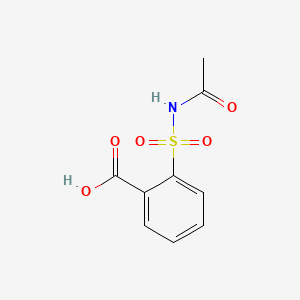
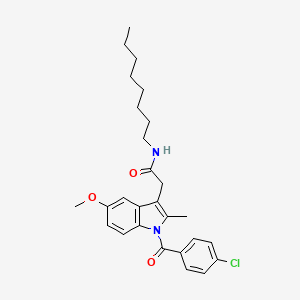
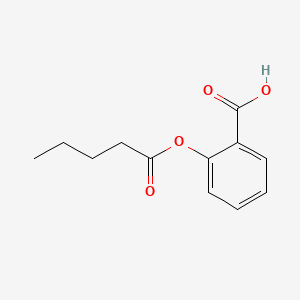

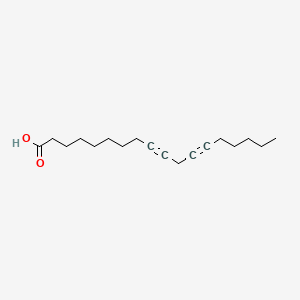
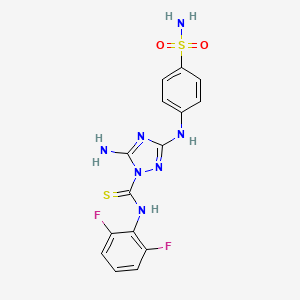

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
